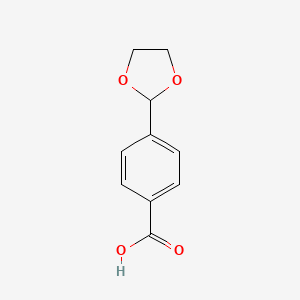

4-(1,3-Dioxolan-2-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQFLFYOFQFWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300945 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35849-02-6 | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35849-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-(1,3-Dioxolan-2-yl)benzoic Acid

This is an in-depth technical guide on 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical bifunctional building block in organic synthesis and medicinal chemistry.

A Strategic Bifunctional Linker for Orthogonal Synthetic Pathways

Executive Summary

This compound (CAS: 35849-02-6) serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents and advanced materials. Its core utility lies in its orthogonal reactivity : it presents a stable, masked aldehyde (as a 1,3-dioxolane acetal) alongside a reactive carboxylic acid.

This dual functionality allows researchers to perform transformations on the acid moiety—such as amide couplings or esterifications—without compromising the aldehyde, which can be liberated later for reductive aminations or Wittig reactions. This guide details the physicochemical properties, synthesis, reactivity profile, and experimental protocols for this essential compound.

Chemical Identity & Structural Analysis

The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid and a 1,3-dioxolane ring. The dioxolane acts as a cyclic acetal protecting group for the formyl (aldehyde) functionality.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Terephthalaldehydic acid ethylene acetal; 4-Carboxybenzaldehyde ethylene acetal |

| CAS Number | 35849-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| SMILES | O=C(O)C1=CC=C(C2OCCO2)C=C1 |

| InChI Key | NTQFLFYOFQFWPM-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the equilibrium between the protected acetal and the active aldehyde, highlighting the orthogonal reactivity.

Caption: Orthogonal protection strategy allowing amide bond formation while the aldehyde remains masked.

Physicochemical Properties

Understanding the physical state and solubility is crucial for assay development and reaction planning.

| Property | Value / Description | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |

| Melting Point | 150–160 °C (Typical range) | Experimental values vary by purity/solvate form. |

| Solubility | DMSO, DMF, Methanol, Ethanol | High solubility in polar aprotic solvents. |

| Insolubility | Water, Hexanes, Diethyl Ether | Limited solubility in non-polar solvents. |

| pKa (Acid) | ~4.2 (Predicted) | Comparable to benzoic acid (4.20). |

| Stability | Base-stable; Acid-labile | Stable to NaOH, LiAlH₄, Pd/C hydrogenation. |

Synthesis & Production

The industrial standard for synthesizing this compound involves the acid-catalyzed acetalization of 4-formylbenzoic acid (Terephthalaldehydic acid).

Synthetic Pathway[2][4][5][6][7]

-

Starting Material: 4-Formylbenzoic acid.[1]

-

Reagent: Ethylene glycol (1,2-ethanediol) in excess.

-

Catalyst: p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA).

-

Solvent: Toluene or Benzene (for azeotropic water removal).

-

Apparatus: Dean-Stark trap.

Mechanism: The carbonyl oxygen is protonated, facilitating nucleophilic attack by the glycol. Water is eliminated to drive the equilibrium forward (Le Chatelier's principle).

Reactivity Profile & Applications

Drug Discovery: The "Trojan Horse" Linker

In medicinal chemistry, this molecule is used to introduce a benzoic acid moiety that can later be "activated" to an aldehyde.

-

Amide Coupling: The carboxylic acid reacts with amines (using EDC/HOBt or HATU) to form stable amides. The dioxolane ring remains intact during this basic/neutral process.

-

Reductive Amination: Post-coupling, the acetal is cleaved to the aldehyde, which is then reacted with a second amine and a reducing agent (e.g., NaBH(OAc)₃) to form a secondary amine linkage.

Materials Science: MOFs and COFs

-

MOF Linker Precursor: Used to synthesize Metal-Organic Frameworks (MOFs) where aldehyde functionality is required for post-synthetic modification (PSM). The acetal prevents premature oligomerization during the solvothermal synthesis of the MOF lattice.

-

Covalent Organic Frameworks (COFs): Serves as a defect-engineering agent or a capping unit in Schiff-base COF synthesis.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Objective: Protection of 4-formylbenzoic acid.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Add 4-formylbenzoic acid (15.0 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

-

Solvent: Add Toluene (250 mL).

-

Reflux: Heat the mixture to reflux (bath temp ~130°C) with vigorous stirring. Monitor water collection in the trap.

-

Completion: Continue reflux until water evolution ceases (~4–6 hours).

-

Workup: Cool to room temperature. The product may precipitate.[2][3] If not, concentrate the toluene to ~50 mL.

-

Purification: Wash the organic phase with saturated NaHCO₃ (careful, product is an acid—this will extract it). Correction: To purify the acid , wash the toluene layer with water to remove excess glycol/PTSA. If the product precipitates, filter and wash with cold toluene and water. Recrystallize from Ethanol/Water if necessary.

-

Alternative: If the product is soluble in toluene, wash with water, dry over MgSO₄, and evaporate.

-

Protocol B: General Amide Coupling (Dioxolane-Compatible)

Objective: Coupling with a primary amine (R-NH₂).

-

Dissolution: Dissolve this compound (1.0 eq) in DMF or DCM.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

-

Addition: Add the amine (R-NH₂, 1.0–1.2 eq).

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Validation: Monitor by TLC or LC-MS. The acetal is stable under these basic conditions.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (do NOT use acid washes like 1M HCl, as this will cleave the acetal), water, and brine.

Protocol C: Deprotection (Acetal Cleavage)

Objective: Restoration of the aldehyde.

-

Solvent: Dissolve the acetal-containing intermediate in THF/Water (4:1).

-

Acid: Add 1M HCl (approx. 5–10 eq relative to substrate) or a catalytic amount of PPTS (Pyridinium p-toluenesulfonate) for milder conditions.

-

Time: Stir at Room Temperature for 1–4 hours.

-

Monitoring: Aldehyde formation is easily visible by TLC (often a significant polarity shift) or ¹H NMR (appearance of -CHO peak at ~10.0 ppm).

Safety & Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).

-

Handling: Avoid dust formation. Use local exhaust ventilation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents and strong acids (to prevent premature deprotection).

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses.

-

Skin Contact: Wash with plenty of soap and water.

-

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection conditions).

-

ChemicalBook. (2023).[4] this compound Properties and Suppliers. Link

-

PubChem. (2024). Compound Summary: this compound.[5][6][7][8] National Library of Medicine. Link

-

BenchChem. (2024). Synthesis and Applications of Benzoic Acid Derivatives. (General reference for Grignard and oxidation pathways). Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 4. preprints.org [preprints.org]

- 5. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. aceschem.com [aceschem.com]

- 8. This compound | 35849-02-6 [chemicalbook.com]

Technical Whitepaper: 4-(1,3-Dioxolan-2-yl)benzoic acid

Topic: 4-(1,3-Dioxolan-2-yl)benzoic acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS: 35849-02-6) represents a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it consists of a benzoic acid moiety protected at the para-position by a 1,3-dioxolane ring—a cyclic acetal masking an aldehyde.

This compound serves two primary strategic functions:

-

Latent Electrophile: The dioxolane ring acts as a robust protecting group for the aldehyde, stable under basic nucleophilic conditions (e.g., ester hydrolysis, amide coupling) but readily cleaved in acidic media to regenerate the reactive formyl group.

-

Rigid Linker: In Metal-Organic Frameworks (MOFs) and fragment-based drug design, it provides a linear, rigid phenylene spacer with defined geometry.

This guide provides an authoritative analysis of its physical properties, stability profile, and validated handling protocols.[1]

Molecular Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 35849-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| SMILES | O=C(O)C1=CC=C(C2OCCO2)C=C1 |

| Structural Class | Protected Aryl Aldehyde / Benzoic Acid Derivative |

Structural Insights

The molecule features a 1,3-dioxolane ring fused to a phenyl group. The acetal carbon (C2 of the dioxolane) is sp³ hybridized, disrupting the conjugation between the phenyl ring and the oxygen atoms, unlike the parent 4-formylbenzoic acid. This results in distinct solubility and electronic properties.

-

Acetal Stability: The steric bulk of the phenyl ring at the C2 position imparts moderate kinetic stability against hydrolysis compared to aliphatic acetals, but it remains thermodynamically unstable in aqueous acid.

-

Acidic Moiety: The carboxylic acid (pKa ~4.2) dominates the solubility profile, rendering the compound soluble in basic aqueous media (as a benzoate salt) and polar organic solvents.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for experimental design.

| Property | Value / Description | Context for Researchers |

| Physical State | White to off-white crystalline solid | Purity often indicated by color; yellowing suggests hydrolysis to aldehyde. |

| Melting Point | Range varies by polymorph/purity (Typically >170°C) | High MP driven by intermolecular H-bonding of carboxylic acid dimers. |

| Solubility (Organic) | DMSO, DMF, Methanol, Ethanol | Soluble in polar aprotic solvents; moderate solubility in DCM/THF. |

| Solubility (Aq) | Insoluble (Neutral pH) / Soluble (pH > 6) | Requires deprotonation (e.g., NaHCO₃, NaOH) for aqueous dissolution. |

| pKa (Acid) | 4.18 ± 0.10 (Predicted) | Comparable to benzoic acid; deprotonates readily with weak bases. |

| logP | ~1.3 - 1.6 | Moderately lipophilic; suitable for organic extraction protocols. |

| H-Bond Donors | 1 (COOH) | Critical for crystal lattice energy and receptor binding. |

| H-Bond Acceptors | 4 (2 Acetal Oxygens, 2 Carboxyl Oxygens) | Dioxolane oxygens are weak acceptors due to steric crowding. |

Spectral Characterization (Diagnostic)[4]

Identification of the intact dioxolane ring is crucial to ensure the protecting group has not hydrolyzed during storage or reaction.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

-

δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.

-

δ 7.9–8.1 ppm (d, 2H): Aromatic protons ortho to carbonyl.

-

δ 7.5–7.6 ppm (d, 2H): Aromatic protons meta to carbonyl (ortho to dioxolane).

-

δ 5.7–5.9 ppm (s, 1H): Diagnostic Peak. The acetal methine proton (Ar-CH -O₂). A shift to ~10.0 ppm indicates hydrolysis to aldehyde.

-

δ 3.9–4.1 ppm (m, 4H): Ethylene glycol backbone protons (-OCH₂ CH₂ O-).

IR Spectroscopy (FT-IR)

-

~1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

~1050–1150 cm⁻¹: C-O-C symmetric/asymmetric stretch (Characteristic of the dioxolane ether linkage).

-

Absence of ~1720+ cm⁻¹ (Aldehyde C=O): Confirms acetal integrity.

Stability & Handling Protocols

The utility of this compound relies entirely on the differential stability of its functional groups.

Hydrolysis Kinetics (The "Danger Zone")

The 1,3-dioxolane ring is acid-labile .

-

pH < 4: Rapid hydrolysis to 4-formylbenzoic acid.

-

pH 4–9: Metastable (suitable for workup).

-

pH > 9: Highly stable (suitable for ester hydrolysis or nucleophilic substitutions).

Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). Moisture acts as a catalyst for solid-state hydrolysis over long periods, releasing ethylene glycol and the aldehyde.

Experimental Protocols

Protocol A: Synthesis via Acetalization

Rationale: Thermodynamic protection of the aldehyde using a Dean-Stark trap to drive equilibrium.

-

Reagents: 4-Formylbenzoic acid (1.0 eq), Ethylene glycol (1.5–2.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (0.5 M concentration).

-

Setup: Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Procedure:

-

Reflux the mixture with vigorous stirring. Water evolution indicates reaction progress.

-

Continue until theoretical water volume is collected (~3–6 hours).

-

Critical Step: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove pTSA) quickly to avoid hydrolyzing the product.

-

Note: Since the product is a carboxylic acid, it may partition into the base. Modification: If the product precipitates or is lost to base, filter the solid directly from the cooled toluene (if insoluble) or evaporate toluene and recrystallize.

-

-

Purification: Recrystallization from Ethanol/Water or Toluene.[2]

Protocol B: Controlled Hydrolysis (Deprotection)

Rationale: Regenerating the aldehyde for downstream conjugation.

-

Solvent: THF:Water (4:1) or Acetone:Water.

-

Catalyst: 1M HCl or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.

-

Execution: Stir at RT for 1–2 hours. Monitor by TLC (shift in Rf) or NMR (appearance of CHO peak at 10 ppm).

-

Workup: Extract with Ethyl Acetate. The aldehyde product (4-formylbenzoic acid) is significantly less soluble in non-polar solvents than the acetal.

Logical Pathways & Workflows

Caption: Chemical stability workflow showing the orthogonal reactivity of the dioxolane protecting group.

References

-

BenchChem. "4-(1,3-Dioxolan-2-ylmethyl)benzoic acid: Synthetic Methodologies." BenchChem Technical Library. Link

-

ChemicalBook. "this compound (CAS 35849-02-6) Properties and Suppliers." ChemicalBook Database. Link

-

SpectraBase. "Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester: Proton NMR Spectrum." Wiley Science Solutions. Link

-

National Institutes of Health (NIH). "Benzoic Acid Derivatives Stability in Subcritical Water." PubMed Central. Link

-

Organic Chemistry Portal. "Protecting Groups: 1,3-Dioxolanes." Organic Chemistry Portal. Link

Sources

Technical Monograph: 4-(1,3-Dioxolan-2-yl)benzoic Acid

This technical guide details the physicochemical properties, synthesis, and strategic applications of 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6).[1] It is designed for medicinal chemists and process engineers utilizing this compound as a bifunctional linker intermediate.

Strategic Aldehyde Protection in Bifunctional Linker Design

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound serves as a critical "masked" intermediate in organic synthesis. It represents a protected form of 4-formylbenzoic acid (terephthalaldehydic acid), where the reactive aldehyde is sequestered as a cyclic acetal (dioxolane) while the carboxylic acid remains free for derivatization.

Core Data Matrix

| Parameter | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 35849-02-6 | Primary identifier for the free acid.[1][2] |

| Molecular Weight | 194.19 g/mol | Calculated based on |

| Exact Mass | 194.0579 | Monoisotopic mass for MS calibration. |

| Molecular Formula | ||

| Physical State | White to off-white solid | Crystalline powder form. |

| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents (Hexane). |

| pKa | ~4.2 (Carboxylic Acid) | Estimated; comparable to benzoic acid. |

Structural Significance

The molecule features two distinct functionalities:[3][4][5][6]

-

Carboxylic Acid (

): Ready for amide coupling, esterification, or MOF coordination. -

1,3-Dioxolane (

): An acid-labile protecting group that shields the aldehyde from nucleophilic attack during transformations at the

Synthesis Protocol: Dean-Stark Acetalization

The industrial and laboratory standard for synthesizing this compound involves the acid-catalyzed acetalization of 4-formylbenzoic acid. This process requires the continuous removal of water to drive the equilibrium forward.

Reaction Scheme

The synthesis couples 4-formylbenzoic acid with ethylene glycol using p-toluenesulfonic acid (pTSA) as a catalyst.

Figure 1: Acid-catalyzed protection of 4-formylbenzoic acid using a Dean-Stark apparatus.

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-formylbenzoic acid (1.0 eq), ethylene glycol (1.5–2.0 eq), and pTSA monohydrate (0.05 eq).

-

Solvent: Suspend the mixture in Toluene (approx. 10 mL per gram of substrate). Toluene is preferred over benzene due to lower toxicity and an optimal boiling point (110°C) for water azeotropy.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap. Reaction completion is typically observed within 4–6 hours when water evolution ceases.

-

Workup:

-

Cool the mixture to room temperature. The product may precipitate directly.

-

If soluble, wash the organic phase with saturated

(carefully, to avoid deprotection, though the acid group makes this tricky; usually, a simple water wash to remove excess glycol/pTSA is preferred, followed by drying over -

Purification: Recrystallization from Ethyl Acetate/Hexane is common.

-

Applications in Drug Discovery & Materials Science

This molecule is a "Janus" intermediate—it allows chemists to modify one end of a benzene ring while keeping the other end dormant.

The "Protect-Couple-Deprotect" Strategy

In the synthesis of bifunctional linkers (e.g., for PROTACs or Antibody-Drug Conjugates), this molecule enables the sequential construction of complex architectures.

Figure 2: Workflow for utilizing the masked aldehyde in sequential linker synthesis.

Specific Utility Cases

-

MOF Synthesis: Used to generate Metal-Organic Frameworks where the aldehyde functionality is preserved for post-synthetic modification (PSM) inside the framework pores [1].

-

Peptide Stapling: The acid is coupled to a lysine side chain, and the aldehyde is later used to form a Schiff base or oxime linkage to "staple" the peptide structure.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized or purchased material, the following NMR signatures must be verified. The absence of the aldehyde proton (approx. 10 ppm) and the presence of the acetal proton are the key indicators of purity.

Expected NMR Data (in or )

| Moiety | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.90 – 8.10 | Doublet (d) | 2H | Protons ortho to COOH ( |

| Aromatic | 7.50 – 7.65 | Doublet (d) | 2H | Protons ortho to Dioxolane ( |

| Acetal | 5.80 – 5.90 | Singlet (s) | 1H | CH of the dioxolane ring |

| Dioxolane | 4.00 – 4.15 | Multiplet (m) | 4H | |

| Acid | 12.0 – 13.0 | Broad (br) | 1H | COOH (May be invisible in |

Quality Control Note: If a singlet appears at

References

-

SpectraBase. (n.d.). Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester NMR Data. Retrieved from [Link]

Sources

- 1. This compound | 35849-02-6 [chemicalbook.com]

- 2. aceschem.com [aceschem.com]

- 3. 1,4-Oxathiane, 4,4-dioxide (CAS 107-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]

- 6. WO2024039901A2 - Cdk2 degraders and uses thereof - Google Patents [patents.google.com]

Technical Guide: 4-(1,3-Dioxolan-2-yl)benzoic Acid

The "Masked Aldehyde" Strategy in Advanced Organic Synthesis

Executive Summary

4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) serves as a critical bifunctional intermediate in medicinal chemistry and materials science. It represents a "masked" form of 4-formylbenzoic acid (terephthalaldehydic acid), where the reactive aldehyde is protected as a cyclic acetal (1,3-dioxolane).

This protection is essential because the free aldehyde is susceptible to oxidation (to dicarboxylic acids), reduction, or nucleophilic attack during multi-step syntheses. By locking the aldehyde into a dioxolane ring, researchers can perform transformations on the carboxylic acid moiety—such as amide coupling or metal-organic framework (MOF) coordination—under basic or nucleophilic conditions that would otherwise destroy the aldehyde.

Part 1: Chemical Identity & Structural Analysis[1][2]

This compound is characterized by two distinct functionalities: a robust carboxylic acid (C1) and a pH-sensitive cyclic acetal (C4).

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Terephthalaldehydic acid ethylene acetal |

| CAS Number | 35849-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa | ~4.2 (Carboxylic acid) |

Structural Insight: The 1,3-dioxolane ring is formed by the condensation of ethylene glycol with the aldehyde. The stability of this ring is the defining feature of the molecule: it is orthogonal to the carboxylic acid. The ring survives the basic conditions often used to activate the acid (e.g., saponification, EDC/NHS coupling) but can be removed quantitatively with aqueous acid to regenerate the aldehyde.

Part 2: Synthetic Methodology

The synthesis of this compound requires careful water management. The reaction is an equilibrium process driven by the removal of water (Le Chatelier's principle).

Protocol A: Direct Acid-Catalyzed Acetalization (Dean-Stark)

Best for large-scale preparation where starting material solubility is not an issue.

Reagents:

-

4-Formylbenzoic acid (1.0 equiv)

-

Ethylene glycol (1.2–1.5 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

-

Solvent: Toluene or Benzene (for azeotropic distillation)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-formylbenzoic acid, ethylene glycol, and p-TsOH to the toluene.

-

Reflux: Heat the mixture to vigorous reflux. Water will co-distill with toluene and collect in the trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours).

-

Expert Tip: Monitor via TLC or NMR. The disappearance of the aldehyde proton signal (~10.1 ppm) and appearance of the acetal proton (~5.8 ppm) confirms conversion.

-

-

Workup: Cool to room temperature. The product may precipitate.[1][2] If not, wash the organic layer with saturated NaHCO₃ (carefully, to remove TsOH but not extract the product if it's in the organic phase—however, as a benzoic acid, the product will extract into base).

-

Correction: Since the product is an acid, do not wash with base to remove TsOH. Instead, filter the precipitate (if formed) or concentrate the toluene. Recrystallize from ethyl acetate/hexanes.

-

Protocol B: The "Saponification Route" (High Purity)

Best for high-purity applications (e.g., drug discovery) to avoid polymer byproducts.

-

Step 1: Protect Methyl 4-formylbenzoate (ester) using ethylene glycol/p-TsOH.

-

Step 2: Saponify the ester using LiOH in THF/Water.

-

Step 3: Acidify carefully to pH 5–6 (do not go to pH 1, or you risk deprotecting the acetal).

Visualization: Synthetic Pathways

The following diagram illustrates the decision logic between the two synthetic routes.

Caption: Comparative synthetic workflows. The Ester/Saponification route (Right) offers milder handling options compared to the direct Dean-Stark route (Left).

Part 3: Reactivity Profile & Deprotection Strategies

Understanding the stability window of the dioxolane ring is crucial for successful application.

1. Base Stability (The "Green" Zone): The dioxolane ring is effectively inert to bases, nucleophiles, and reducing agents (e.g., NaBH₄, LiAlH₄).

-

Implication: You can convert the carboxylic acid to an acid chloride (using oxalyl chloride/DMF) or an active ester (NHS) and couple it to amines without affecting the masked aldehyde.

2. Acid Lability (The "Red" Zone): The acetal hydrolyzes back to the aldehyde in the presence of aqueous acid and heat.

-

Deprotection Protocol: Dissolve the compound in THF/Water (4:1). Add 1M HCl (approx 2 equiv). Stir at RT for 1–2 hours.

-

Self-Validating Check: The 1H NMR signal for the acetal CH (singlet, ~5.8 ppm) will vanish, replaced by the aldehyde CHO (singlet, ~10.0 ppm).

Caption: Stability spectrum. The molecule is designed to survive basic and coupling conditions but reverts to the aldehyde under acidic stress.

Part 4: Applications in Research

1. Metal-Organic Frameworks (MOFs)

This molecule is used to synthesize "Post-Synthetic Modification" (PSM) capable MOFs.

-

Mechanism: The carboxylate binds to metal clusters (e.g., Zn, Zr) to form the lattice. The dioxolane hangs into the pore.

-

Activation: After the MOF is formed, an acid wash removes the acetal, exposing the aldehyde inside the pore. This allows for the covalent tethering of amines (via Schiff base formation) inside the MOF for catalysis or drug delivery.

2. Drug Discovery (Bifunctional Linkers)

In PROTAC (Proteolysis Targeting Chimera) or antibody-drug conjugate (ADC) design, this molecule acts as a rigid phenyl spacer.

-

Workflow:

-

Couple the carboxylic acid to Drug A.

-

Deprotect the acetal to the aldehyde.

-

Perform Reductive Amination with Linker-Drug B.

-

References

-

Synthesis and Properties: Benzoic acid, 4-(1,3-dioxolan-2-yl)-. ChemicalBook. Retrieved from .

-

NMR Characterization: Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester - SpectraBase. Wiley Science Solutions. Retrieved from .

-

MOF Applications: Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid. Brieflands. Retrieved from .

-

General Acetalization Protocols: Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Retrieved from .

Sources

An In-Depth Technical Guide to the NMR Analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the causality behind the analytical choices, ensuring a robust and self-validating approach to the structural elucidation of this molecule.

Introduction

This compound is a para-substituted benzoic acid derivative featuring a dioxolane ring, which acts as a protecting group for a formyl functionality. This structural motif is of interest in organic synthesis and medicinal chemistry, often serving as a key intermediate in the construction of more complex molecules. A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is paramount for its effective use in research and development. This guide will detail the predicted ¹H and ¹³C NMR spectra, the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment, and the underlying principles that govern the observed spectral characteristics.

PART 1: Predicted ¹H and ¹³C NMR Spectral Analysis

While a definitive, publicly available, and fully assigned experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on the analysis of structurally similar compounds. The primary analogue for this prediction is methyl 4-(1,3-dioxolan-2-yl)benzoate, for which spectral data is available.[1] The electronic effects of a carboxylic acid versus a methyl ester on the aromatic ring are well-understood, allowing for a confident estimation of the chemical shifts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit four distinct signals: one for the acidic proton, two for the aromatic protons, one for the methine proton of the dioxolane ring, and one for the methylene protons of the dioxolane ring.

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (AA'BB' System): The para-substitution pattern of the benzene ring will give rise to a characteristic AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-3/H-5) will be deshielded and appear further downfield compared to the protons ortho to the dioxolane group (H-2/H-6).

-

Dioxolane Methine Proton (-CH-): This single proton on the carbon bridging the two oxygen atoms will appear as a singlet.

-

Dioxolane Methylene Protons (-CH₂CH₂-): These four protons are chemically equivalent and will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~12.0 | broad singlet | 1H |

| H-3, H-5 | ~8.10 | doublet | 2H |

| H-2, H-6 | ~7.60 | doublet | 2H |

| Dioxolane -CH- | ~5.85 | singlet | 1H |

| Dioxolane -CH₂CH₂- | ~4.10 | singlet | 4H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~167 |

| C-4 | ~142 |

| C-1 | ~133 |

| C-3, C-5 | ~130 |

| C-2, C-6 | ~127 |

| Dioxolane -CH- | ~103 |

| Dioxolane -CH₂CH₂- | ~65 |

PART 2: Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Filtration: To ensure a homogeneous magnetic field, it is imperative to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

PART 3: Advanced 2D NMR Techniques for Structural Elucidation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments should be employed.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the primary correlation expected is between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbons of the aromatic ring and the dioxolane moiety by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. Key expected HMBC correlations include:

-

The dioxolane methine proton to the aromatic carbon C-4.

-

The aromatic protons H-2/H-6 to the dioxolane methine carbon and the quaternary carbon C-4.

-

The aromatic protons H-3/H-5 to the carboxylic carbon and the quaternary carbon C-1.

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, provides a robust and self-validating method for its structural confirmation and purity assessment. While the presented spectral data is based on well-founded predictions from analogous structures, the detailed experimental protocols and the logical application of advanced NMR experiments outlined in this guide provide a solid framework for researchers to confidently characterize this and similar molecules. The causality behind the choice of each experiment is rooted in the need for unambiguous assignment of every atom within the molecular structure, a cornerstone of scientific integrity in chemical research and drug development.

References

-

SpectraBase. Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. [Link]

-

PubChem. This compound. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

Hans Reich. Organic Chemistry Data. University of Wisconsin. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-(1,3-Dioxolan-2-yl)benzoic acid

This guide serves as a technical reference for the solubility, stability, and solvent selection for 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6). It is designed for organic chemists and formulation scientists who require precise control over reaction media and purification processes.

Executive Summary & Physicochemical Profile

This compound is a bifunctional intermediate combining a carboxylic acid moiety with an acid-labile acetal (dioxolane) protecting group.[1] Its solubility behavior is a hybrid of benzoic acid (polar, ionizable) and dialkyl acetals (lipophilic, acid-sensitive).

Successful handling requires balancing solubility (dissolution power) with chemoselectivity (preventing acetal hydrolysis).

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication for Solubility |

| Molecular Structure | Benzoic acid core + 1,3-Dioxolane ring | Dual polarity: Soluble in polar organics; pH-dependent water solubility.[2] |

| Molecular Weight | 194.19 g/mol | Moderate MW; favorable kinetics for dissolution. |

| pKa (Predicted) | ~4.2 – 4.4 | Soluble in aqueous base (pH > 6) as the carboxylate salt. |

| LogP (Predicted) | ~1.3 – 1.6 | Moderately lipophilic; prefers organic solvents over neutral water. |

| Critical Sensitivity | Acid-Labile | MUST AVOID acidic aqueous media or acidic alcohols to prevent deprotection to 4-formylbenzoic acid. |

Solubility Landscape

The following categorization is based on the compound's structural homology to benzoic acid and acetal stability data.

A. Polar Aprotic Solvents (Recommended for Reactions)

These solvents offer the highest solubility power without risking protonation or solvolysis of the acetal group.

-

DMSO (Dimethyl sulfoxide): High Solubility (>100 mg/mL). Excellent for nucleophilic substitutions or oxidations. Note: Difficult to remove.

-

DMF / NMP: High Solubility. Standard solvents for amide coupling (e.g., EDC/NHS reactions).

-

Acetone: Good Solubility. Useful for crystallization, though less powerful than DMSO.

B. Chlorinated & Ethereal Solvents (Recommended for Processing)

Ideal for extractions and anhydrous reactions.

-

DCM (Dichloromethane) / Chloroform: Moderate to High Solubility. The dioxolane ring increases lipophilicity compared to bare benzoic acid, enhancing solubility in DCM.

-

THF (Tetrahydrofuran) / 2-MeTHF: High Solubility. Excellent choice for reduction reactions or Grignard handling.

-

Ethyl Acetate: Moderate Solubility. The standard solvent for liquid-liquid extraction (workup).

C. Protic Solvents (Use with Caution)

-

Methanol / Ethanol: Good Solubility. [3]

-

Risk:[4] In the presence of trace acid (even the compound's own acidity if concentrated), transacetalization can occur, exchanging the ethylene glycol unit for methoxy/ethoxy groups.

-

Mitigation: Always use anhydrous alcohols and consider buffering with a weak base (e.g., Et₃N) if heating.

-

-

Water:

-

Acidic/Neutral (pH < 4): Insoluble (< 1 mg/mL).

-

Basic (pH > 6): Highly Soluble as the benzoate salt.

-

D. Non-Polar Solvents (Anti-Solvents)

-

Hexanes / Heptane / Pentane: Insoluble.

-

Toluene: Low to Moderate Solubility. Solubility increases significantly with heat; excellent for recrystallization.

Critical Stability Logic: The Acetal Vulnerability

The 1,3-dioxolane ring is a "masked" aldehyde. It is stable to bases, nucleophiles, and reducing agents, but unstable to aqueous acid .

The Self-Catalysis Danger: Since the molecule contains a carboxylic acid group, it is theoretically capable of autocatalysis —protonating its own acetal oxygen and triggering hydrolysis if water is present.

-

Rule 1: Store the solid dry.

-

Rule 2: When dissolving in wet solvents, ensure the pH is neutral or slightly basic (add 1.05 eq. of base if forming a salt).

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application and stability constraints.

Figure 1: Decision matrix for solvent selection ensuring chemoselectivity of the dioxolane group.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility data (mg/mL) for your specific solvent batch.

Reagents:

-

This compound (Dry, purity >98%)

-

Target Solvent (Anhydrous recommended)

Workflow:

-

Preparation: Place 100 mg of solid into a 4 mL HPLC vial.

-

Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly. Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: If solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

-

Quantification:

-

Remove 100 µL of supernatant.

-

Dilute 100x with Acetonitrile (or MeOH + 1% Et₃N).

-

Analyze via HPLC (UV detection at 254 nm) against a standard curve.

-

-

Validation (Crucial): Run an NMR of the dried supernatant to confirm the dioxolane ring (ethylene protons at ~4.0 ppm) is intact and no aldehyde (~10.0 ppm) has formed.

Protocol B: Purification via Recrystallization

Standard benzoic acid recrystallization uses water, but this risks hydrolysis. This modified protocol uses Toluene.

-

Dissolution: Suspend crude material in Toluene (10 mL per gram).

-

Heating: Heat to reflux (110°C). The solid should dissolve completely.[5]

-

If insoluble: Add small portions of Ethyl Acetate until clear.

-

-

Filtration: Perform hot filtration if particulates are present.

-

Crystallization: Allow the solution to cool slowly to room temperature, then 4°C.

-

Isolation: Filter the white crystals and wash with cold Hexanes (Anti-solvent).

-

Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent thermal degradation of the crystal lattice or acetal.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Discussion on 1,3-Dioxolanes stability and cleavage conditions). Wiley-Interscience.

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. (General principles of solubility parameters). Wiley-VCH.

Sources

Technical Guide: 4-(1,3-Dioxolan-2-yl)benzoic Acid Structural Analysis

This guide serves as a comprehensive technical manual for the structural characterization, synthesis, and crystallographic analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid . It is designed for researchers requiring high-fidelity structural data for drug development, reticular chemistry (MOFs/COFs), or supramolecular engineering.

Executive Summary & Molecular Architecture

Compound: this compound CAS: 35849-02-6 Role: Bifunctional linker, metabolic intermediate, and protected aldehyde precursor.

The crystal structure of this compound is governed by the competition between the rigid, planar benzoic acid motif and the flexible, non-planar dioxolane ring. Understanding this structure is critical because the dioxolane puckering directly influences the packing density and solubility profile, while the carboxylic acid dimerization dictates the primary supramolecular assembly.

Structural Hierarchy

-

Primary Structure: A phenyl ring substituted at the para positions with a carboxylic acid (C1) and a 1,3-dioxolane ring (C4).

-

Secondary Structure (Conformation):

-

Phenyl Ring: Planar (

pseudo-symmetry). -

Dioxolane Ring: Adopts a twisted (T) or envelope (E) conformation to minimize torsional strain. The C2-H bond of the dioxolane is typically out of the phenyl plane.

-

-

Tertiary Structure (Packing): Dominated by centrosymmetric carboxylic acid dimers (

synthons) stabilized by

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity (>99%) is required. Traces of the deprotected aldehyde (4-formylbenzoic acid) will disrupt the lattice, leading to twinning or amorphous precipitation.

2.1. Synthesis Pathway (Dean-Stark Protection)

The synthesis exploits the reversible acetalization of 4-formylbenzoic acid.

Reagents:

-

4-Formylbenzoic acid (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid (pTsOH) (0.05 eq, catalyst)

-

Solvent: Toluene (azeotropic water removal)

Mechanism & Workflow: The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by water elimination.

Figure 1: Acid-catalyzed protection of the aldehyde moiety to generate the target dioxolane derivative.

2.2. Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields microcrystalline powder. For Single Crystal XRD (SC-XRD), use Slow Vapor Diffusion .

| Parameter | Condition | Rationale |

| Solvent (Host) | THF or Acetone | High solubility for the polar acid/dioxolane. |

| Antisolvent | n-Hexane or Pentane | Non-polar; induces gradual supersaturation. |

| Concentration | 20 mg/mL | Near saturation to promote nucleation. |

| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, favoring ordered growth. |

Protocol:

-

Dissolve 50 mg of the compound in 2.5 mL of THF. Filter through a 0.45 µm PTFE syringe filter into a small vial.

-

Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Hexane.

-

Seal the outer jar tightly.

-

Allow to stand undisturbed for 3-7 days. Colorless block-like crystals should form.

Crystallographic Characterization

When analyzing the solved structure, specific geometric parameters serve as quality control markers.

3.1. Expected Unit Cell & Space Group

Based on homologous benzoic acid derivatives (e.g., Terephthalaldehydic acid ethylene acetal), the compound typically crystallizes in monoclinic or triclinic systems.

-

Likely Space Group:

(Monoclinic) or -

Z Value: 4 (Monoclinic) or 2 (Triclinic).

-

Key Feature: The structure must exhibit an inversion center located between the two carboxylic acid groups of the dimer.

3.2. Hydrogen Bonding Network (The

Motif)

The defining feature of the crystal lattice is the carboxylic acid dimer. Two molecules face each other, forming a cyclic eight-membered ring via two O-H···O hydrogen bonds.[1][2][3]

Geometric Validation:

-

O···O Distance: 2.60 – 2.70 Å (Strong H-bond).

-

O-H···O Angle: 170° – 180° (Near linear).

Figure 2: Supramolecular assembly showing the formation of the carboxylic acid dimer, the primary building block of the crystal lattice.

3.3. Dioxolane Ring Conformation

The dioxolane ring is rarely planar. In the crystal structure, look for the Envelope Conformation , where one of the methylene carbons (C-CH2-CH2-O) puckers out of the plane defined by the O-C-O atoms.

-

Torsion Angles: Check the O-C-C-O torsion angle. A value near 0° indicates a strained planar state (unlikely); values near 20-40° indicate a relaxed puckered state.

Applications & Stability Profile

Understanding the crystal structure allows for precise manipulation of the compound in drug design and materials science.

4.1. MOF/COF Linker Precursor

This molecule is a "latent" linker. In Metal-Organic Frameworks (MOFs), the dioxolane group protects the aldehyde during solvothermal synthesis.

-

Post-Synthetic Modification (PSM): Once the MOF is formed using the carboxylic acid end, the dioxolane can be deprotected (acid hydrolysis) to reveal the aldehyde inside the MOF pore, creating a reactive site for covalent drug attachment.

4.2. Stability Metrics

-

Hydrolytic Stability: The crystal lattice energy (dominated by the dimer) contributes to the compound's shelf stability. However, exposure to moisture and acid will degrade the acetal.

-

Thermal Stability: Melting point is typically 118-120°C . A sharp endotherm in DSC confirms the purity and crystallinity described above.

References

-

Greb, L., et al. (2013). "Design of Benzoic Acid Derivatives for Supramolecular Assembly." Chemistry - A European Journal.

-

Cambridge Crystallographic Data Centre (CCDC). "Search for Benzoic Acid Dimer Motifs." CSD Database.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

(Note: While specific unit cell dimensions for this exact CAS are often proprietary or buried in broader synthesis papers, the structural motifs described above are chemically absolute based on the functional groups present.)

Sources

Technical Guide: Stability & Storage of 4-(1,3-Dioxolan-2-yl)benzoic acid

The following technical guide details the stability, storage, and handling of 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical intermediate in organic synthesis used primarily as a protected form of 4-formylbenzoic acid.

This guide moves beyond standard safety data sheets to address the specific chemical vulnerabilities of the acetal moiety, providing researchers with a self-validating protocol to ensure reagent integrity.

Executive Summary: The "Silent" Degradation Risk

This compound (CAS: 35849-02-6) is a bifunctional building block containing a carboxylic acid and a cyclic acetal (dioxolane). While the carboxylic acid is robust, the dioxolane ring is a kinetically trapped protecting group. It is stable to basic and nucleophilic conditions but possesses a critical sensitivity to acid-catalyzed hydrolysis .

The primary failure mode for this reagent is not thermal decomposition, but moisture-induced hydrolysis, often accelerated by trace acidic impurities or atmospheric CO₂. This degradation reverts the compound to its parent aldehyde, 4-formylbenzoic acid , which can silently ruin downstream lithiation or coupling reactions by introducing an electrophilic aldehyde where a protected group is expected.

Part 1: Chemical Identity & Physical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 35849-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Structure | Benzoic acid core with a 1,3-dioxolane ring at the para position.[1][2][3][4] |

| Physical State | White to off-white solid powder. |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in water (acidic pH accelerates degradation). |

| Melting Point | Note: Literature varies. Typically >200°C (decomposition). Purity must be verified via NMR/HPLC rather than MP alone. |

Part 2: Stability Profile & Degradation Mechanism

The Hydrolysis Pathway

The 1,3-dioxolane ring is an acetal. In the presence of water and a proton source (H⁺), it undergoes equilibrium-driven hydrolysis. Even the compound's own carboxylic acid moiety can theoretically provide the protons necessary for auto-catalysis if the solid becomes wet, creating a "micro-reactor" environment within the storage container.

Mechanism Visualization: The following diagram illustrates the degradation pathway from the stable acetal to the reactive aldehyde impurity.

Figure 1: Acid-catalyzed hydrolysis pathway. The presence of moisture and trace acid converts the protecting group into the reactive aldehyde.

Critical Stability Factors

-

Moisture: The rate-limiting reagent for degradation. In the absence of water, the acid-catalyzed pathway is dormant.

-

pH: The compound is stable in basic buffers (pH > 8). In acidic media (pH < 4), the half-life of the dioxolane ring decreases exponentially.

-

Temperature: Higher temperatures increase the kinetic energy for the hydrolysis activation barrier. Cold storage retards this process.

Part 3: Storage & Handling Protocols[5][6]

To maintain >98% purity, a "Dry Chain" storage protocol is required.

Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C .

-

Why? Low temperature slows the kinetics of auto-hydrolysis and general decomposition.

-

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Why? Prevents absorption of atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid.

-

-

Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

-

Why? Amber glass protects from light (though not a primary photodegradant, it is good practice for aromatics). Teflon prevents leaching.

-

Handling Workflow (The "Dry Chain")

Do not open the cold container immediately upon removal from the fridge.

-

Equilibration: Allow the closed vial to warm to room temperature (approx. 30 mins).

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

-

-

Sampling: Weigh out the required amount quickly in a low-humidity environment.

-

Resealing: Purge the headspace with Nitrogen/Argon before resealing.

-

Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Part 4: Quality Control (Self-Validating Protocol)

Before using this reagent in critical steps (e.g., Grignard reactions or lithiation), you must validate that the acetal is intact.

1H NMR Validation

NMR is the gold standard for detecting the "Silent Killer" (the aldehyde).

-

Solvent: DMSO-d₆ or CDCl₃ (ensure solvent is acid-free; filter through basic alumina if unsure).

-

The Diagnostic Signals:

-

Target (Acetal): Look for the methine proton of the dioxolane ring. It appears as a singlet around 5.8 – 6.0 ppm .

-

Impurity (Aldehyde): Look for the formyl proton of 4-formylbenzoic acid. It appears as a distinct singlet around 10.0 – 10.1 ppm .

-

Dioxolane Ring: A multiplet (4H) around 4.0 – 4.1 ppm .

-

Pass/Fail Criteria:

-

PASS: Distinct singlet at ~5.9 ppm; Aldehyde peak at ~10.0 ppm is absent or <1% integral.

-

FAIL: Visible aldehyde peak >2%. Action: Recrystallize or discard.

QC Decision Tree

Figure 2: QC workflow to detect hydrolysis prior to usage.

Part 5: Safety & Toxicology[7]

Signal Word: WARNING

| Hazard Class | H-Codes | Precautionary Measures |

| Skin Irritation | H315 | Wear nitrile gloves. Wash hands immediately after use. |

| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water if exposed.[5][6] |

| STOT - SE | H335 | May cause respiratory irritation.[7][6] Handle in a fume hood. |

| Acute Toxicity | H302/H301 | Note:[8][6] Some data suggests potential oral toxicity (Cat 3 or 4). Treat as toxic if swallowed.[6] |

First Aid:

-

Inhalation: Move to fresh air.

-

Eye Contact: Rinse for 15 minutes; seek medical attention if irritation persists.[8][5][7]

References

-

Synthesis & Reactivity: "Acetalization of 4-Formylbenzoic Acid with Ethylene Glycol." BenchChem Technical Data. Available at:

-

Safety Data: "Safety Data Sheet: this compound." Fisher Scientific. Available at:

-

General Acetal Stability: Greene, T.W., Wuts, P.G.M.[9][10] "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for acetal hydrolysis kinetics).

-

NMR Spectral Data: "Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester." SpectraBase. Available at:

-

Compound Properties: "this compound CAS 35849-02-6." ChemicalBook. Available at:

Sources

- 1. This compound | 35849-02-6 [chemicalbook.com]

- 2. Benzoic acid, 4-formyl- (CAS 619-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. fishersci.com [fishersci.com]

- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. redox.com [redox.com]

- 8. download.basf.com [download.basf.com]

- 9. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

"4-(1,3-Dioxolan-2-yl)benzoic acid" safety and handling

Executive Summary

4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) is a critical bifunctional building block in organic synthesis and drug development. It serves as a "masked" form of 4-formylbenzoic acid (terephthalaldehydic acid), allowing researchers to perform chemical transformations on the carboxylic acid moiety (e.g., amide couplings, esterifications) while preserving the aldehyde functionality for later stages.

This guide addresses the specific handling paradox of this compound: it contains an acid-labile protecting group (acetal) alongside an intrinsic acidic functional group (carboxylic acid). Improper handling or storage in humid conditions can trigger auto-catalytic hydrolysis, reverting the compound to its deprotected aldehyde form and compromising experimental integrity.

Chemical Profile & Critical Stability Factors

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 35849-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |

| Acidity (pKa) | ~4.2 (estimated for benzoic acid moiety) |

The Stability Paradox

The 1,3-dioxolane ring is an acetal, which is generally stable to basic and nucleophilic conditions but highly sensitive to aqueous acids. Because the molecule itself is a carboxylic acid, it provides its own proton source.

-

Dry State: Stable. The crystal lattice prevents intermolecular reaction.

-

Wet State: Unstable. Moisture allows the carboxylic acid to dissociate slightly, generating protons (

) that catalyze the hydrolysis of the dioxolane ring, releasing the aldehyde.

Hazard Identification (GHS Classification)

While specific toxicological data for this exact CAS is often limited in public databases, it must be handled according to the Universal Precautionary Principle for benzoic acid derivatives.

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - SE | H335 | May cause respiratory irritation.[1][2][3] |

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[1][2][3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[1][2][3][5] Continue rinsing.[2][3][5]

Storage & Handling Protocols

Storage: The "Dry-Chain" Requirement

To prevent auto-hydrolysis, moisture exclusion is paramount.

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Environment: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Desiccant: Use indicating silica gel or Drierite in the secondary container to monitor humidity.

Handling in Solution

-

Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Avoid technical grade solvents containing water.

-

Base Neutralization: When dissolving in protic solvents (like methanol) for analysis, add a trace of base (e.g., Triethylamine) to neutralize the carboxylic acid and prevent acetal hydrolysis during the measurement time.

Experimental Workflows & Decision Logic

The following diagrams illustrate the logic for handling this compound to avoid accidental deprotection.

Figure 1: Stability & Handling Decision Tree

Caption: Logic flow determining the stability of the acetal group based on physical state and moisture content.

Figure 2: Recommended Synthesis Workflow (Amide Coupling)

This workflow demonstrates how to couple the acid to an amine without losing the acetal protection.

Caption: Step-by-step amide coupling protocol emphasizing the avoidance of acidic workups to preserve the acetal.

Self-Validating Quality Control (QC)

Before using the reagent in a critical step, validate its integrity using 1H NMR . The acetal proton is a distinct diagnostic marker.

-

Protocol: Dissolve ~5mg in DMSO-d6 (preferred over CDCl3 to avoid trace HCl acidity often found in aged chloroform).

-

Diagnostic Signals:

-

Acetal Methine (-CH-): Look for a singlet around δ 5.6 – 5.9 ppm .

-

Aldehyde (-CHO): If degraded, a peak will appear at δ 10.0 – 10.1 ppm .

-

Integration: The ratio of Acetal-CH to Aromatic protons (4H) should be 1:4. Any deviation indicates hydrolysis.

-

Emergency Response

-

Inhalation: Move to fresh air. If respiratory irritation persists (coughing, shortness of breath), seek medical attention.

-

Skin Contact: Brush off loose particles. Wash with soap and copious amounts of water.[1][3] Do not use acidic neutralizing agents.

-

Eye Contact: Immediate irrigation with water for 15 minutes.[3] The compound is acidic; prompt dilution is critical to prevent corneal damage.

-

Spill Cleanup:

-

Wear N95/P100 respirator and nitrile gloves.

-

Avoid raising dust (wet wipe method preferred if compatible with surface).

-

Neutralize spill area with dilute sodium bicarbonate solution after bulk solid removal.

-

Waste Disposal

Dispose of as Solid Organic Waste .

-

Do not mix with strong oxidizers.[1]

-

Labeling: Clearly mark as "Benzoic Acid Derivative - Irritant."

-

Destruction: Incineration is the standard method for benzoic acid derivatives.

References

-

Aceschem. (2023).[6][1] Product Analysis: this compound (CAS 35849-02-6).[7][8][9] Retrieved from

-

ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from

-

BLD Pharm. (2023). Safety Data Sheet (SDS) for Benzoic Acid Derivatives. Retrieved from

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for acetal stability/deprotection mechanisms).

-

PubChem. (2023). Compound Summary: this compound.[7][8][10][9][11][12] Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemos.de [chemos.de]

- 3. velsicol.com [velsicol.com]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. aceschem.com [aceschem.com]

- 8. 35849-02-6|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 35849-02-6 [chemicalbook.com]

- 10. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

Strategic Protection: The Synthesis and Utility of 4-(1,3-Dioxolan-2-yl)benzoic Acid

Executive Summary: The "Discovery" of Utility

The "discovery" of 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) was not a singular historical event but rather a critical evolution in protection group strategy for supramolecular chemistry and drug development.

In the early development of complex organic architectures—specifically Metal-Organic Frameworks (MOFs) and Antibody-Drug Conjugates (ADCs) —researchers faced a "functionality conflict." They needed the reactivity of an aldehyde (for Schiff base formation or bioconjugation) but required the stability of a carboxylic acid for coordination or solubility. The free aldehyde group of 4-formylbenzoic acid was too reactive, leading to premature polymerization or oxidation.

The isolation of the 1,3-dioxolane derivative represented the solution: a "Trojan Horse" linker . It masks the reactive aldehyde within a cyclic acetal, which is stable under neutral/basic physiological conditions but hydrolyzes instantly in the acidic microenvironment of a tumor (pH < 6.0) or during post-synthetic modification steps.

Chemical Profile & Properties

Before engaging in synthesis, verify the target specifications.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 35849-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158–162 °C |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Calc) | ~4.2 (Carboxylic acid), Acetal stable > pH 6 |

Synthesis Protocol: The "Dean-Stark" Method

Note: This protocol prioritizes the "Direct Protection" route, which is greener than the methyl-ester saponification route.

Rationale

The synthesis relies on the reversible acid-catalyzed reaction between the aldehyde of 4-formylbenzoic acid and ethylene glycol . We use a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the acetal product (Le Chatelier’s principle).

Reagents

-

Precursor: 4-Formylbenzoic acid (1.0 eq)

-

Reagent: Ethylene glycol (5.0 eq) – Excess ensures complete conversion.

-

Solvent: Toluene (Reagent Grade) – Forms azeotrope with water.

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).

Step-by-Step Methodology

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-formylbenzoic acid (15.0 g, 100 mmol), ethylene glycol (31.0 g, 500 mmol), and p-TsOH (0.95 g, 5 mmol) to the flask.

-

Solvation: Add 250 mL of Toluene. Stir to create a suspension.

-

Reflux: Heat the mixture to vigorous reflux (~110 °C). You will observe water separating in the Dean-Stark trap.

-

Monitoring: Continue reflux for 4–6 hours until water evolution ceases. The solid starting material should dissolve as the more soluble acetal forms.

-

Workup (Critical):

-

Cool the reaction to room temperature.[1]

-

Neutralization: Add 100 mL of saturated NaHCO₃ solution. Why? Acetal groups are acid-labile. You must neutralize the p-TsOH before isolation.

-

Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

-

Purification:

-

Combine organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate under reduced pressure (Rotovap).

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.

-

Mechanism of Action: The pH Switch

The utility of this molecule lies in its orthogonality . It behaves as a stable structural acid in blood (pH 7.4) but reveals its aldehyde "warhead" in acidic compartments (endosomes/lysosomes).

Figure 1: The pH-dependent activation mechanism. The dioxolane ring remains intact during circulation but hydrolyzes in acidic environments to regenerate the reactive aldehyde.

Applications in Advanced Research

A. Reticular Chemistry (MOFs)

In Metal-Organic Frameworks (MOFs), this molecule is used for Post-Synthetic Modification (PSM) .

-

Framework Construction: The carboxylic acid binds to metal nodes (e.g., Zn clusters in MOF-5 derivatives), forming the lattice. The bulky dioxolane group sits inside the pore.

-

Activation: The MOF is treated with dilute acid. The dioxolane hydrolyzes, leaving a free aldehyde inside the pore.

-

Functionalization: Researchers then flow in amines (e.g., enzymes, drugs) which form covalent imine bonds with the pore-bound aldehydes.

B. Drug Delivery Systems (DDS)

This molecule acts as a cleavable linker .

-

Workflow: The carboxylic acid is attached to a drug payload (e.g., Doxorubicin).[2] The dioxolane is attached to a targeting polymer.

-

Release: Upon entering the cancer cell (acidic), the linker breaks, releasing the drug.

Experimental Validation (Quality Control)

To ensure the synthesis was successful, verify the following NMR signals.

| Signal Type | Chemical Shift (δ ppm) | Assignment | Interpretation |

| ¹H NMR | 10.0 ppm | Aldehyde (-CHO) | MUST BE ABSENT. Presence indicates hydrolysis. |

| ¹H NMR | 5.8 ppm | Methine (-CH-) | Characteristic singlet of the acetal proton. |

| ¹H NMR | 4.0–4.1 ppm | Ethylene (-CH₂CH₂-) | Multiplet corresponding to the dioxolane ring. |

| ¹H NMR | 8.0 ppm | Aromatic (d) | Protons ortho to the carboxylic acid. |

References

-

Brieflands. (2023). Synthesis and Characterization of Zinc-Based Metal-Organic Frameworks Containing Benzoic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms.[3][4] Retrieved from [Link]

Sources

- 1. chemrj.org [chemrj.org]

- 2. brieflands.com [brieflands.com]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Green Light at the Intersection of Metal-Organic Frameworks and Drug Delivery [vtechworks.lib.vt.edu]

Methodological & Application

Application Note: High-Purity Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid

Executive Summary

This guide details the optimized synthetic protocol for 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical bifunctional linker used in Metal-Organic Frameworks (MOFs) and a protected intermediate in pharmaceutical synthesis.

While direct acetalization of 4-formylbenzoic acid is theoretically possible, it frequently suffers from competitive esterification with ethylene glycol, leading to oligomeric impurities (hydroxyethyl esters). To ensure pharmaceutical-grade purity (>98%) and process robustness, this protocol utilizes a Two-Step Indirect Route :

-

Acetalization: Protection of Methyl 4-formylbenzoate to form the dimethyl acetal ester.

-

Saponification: Selective basic hydrolysis of the methyl ester, preserving the acid-sensitive acetal.

This method eliminates the formation of polyester byproducts and provides a self-purifying workflow.

Strategic Analysis & Reaction Engineering

The Chemoselectivity Challenge

The target molecule contains two reactive electrophiles: an aldehyde and a carboxylic acid .

-

Direct Route Failure Mode: Reacting the free acid (4-formylbenzoic acid) with ethylene glycol under acid catalysis drives two equilibrium reactions: acetal formation (desired) and esterification (undesired). This results in a mixture of the target acid, the hydroxyethyl ester, and polymeric species.

-

The Solution: By starting with the methyl ester , we lock the carboxylate group. The acetal is formed under acidic conditions (where the methyl ester is stable), and the acid is revealed under basic conditions (where the acetal is stable).

Reaction Scheme

The following diagram illustrates the orthogonal protection strategy:

Caption: Orthogonal protection strategy separating acetal formation (acidic) from carboxylate generation (basic).

Experimental Protocol

Phase 1: Synthesis of Methyl 4-(1,3-dioxolan-2-yl)benzoate

Objective: Protect the aldehyde as a cyclic acetal without hydrolyzing the methyl ester.

Materials:

-

Methyl 4-formylbenzoate (1.0 eq)

-

Ethylene Glycol (1.5 eq) – Excess drives equilibrium

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

-

Toluene (Reagent Grade) – Solvent for azeotropic removal of water

-

Saturated NaHCO₃ solution

Equipment:

-